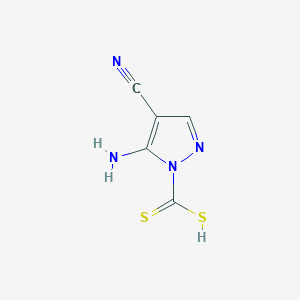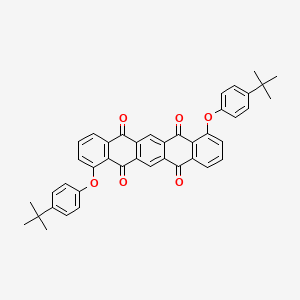
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone is a complex organic compound known for its unique structural and electronic properties. This compound is part of the pentacene family, which is widely studied for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone typically involves the functionalization of pentacene-5,7,12,14-tetrone. One common method includes the reaction of pentacene-5,7,12,14-tetrone with 4-tert-butylphenol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: The compound’s unique electronic properties make it a valuable material for studying charge transfer and electronic interactions in organic semiconductors.
Chemical Sensors: Its sensitivity to various chemical environments allows it to be used in the development of chemical sensors for detecting specific analytes.
作用機序
The mechanism of action of 1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone involves its interaction with molecular targets and pathways related to charge transport and electronic interactions. The compound’s structure allows for efficient π-π stacking interactions, facilitating charge transfer and transport in organic electronic devices. Additionally, its functional groups can interact with various chemical species, making it useful in sensor applications.
類似化合物との比較
Similar Compounds
Pentacene-5,7,12,14-tetrone: The parent compound, which lacks the 4-tert-butylphenoxy groups.
1,8-Diphenoxypentacene-5,7,12,14-tetrone: Similar structure but with phenoxy groups instead of tert-butylphenoxy groups.
1,8-Bis(4-methoxyphenoxy)pentacene-5,7,12,14-tetrone: Contains methoxyphenoxy groups instead of tert-butylphenoxy groups.
Uniqueness
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone is unique due to the presence of the 4-tert-butylphenoxy groups, which enhance its solubility and stability compared to other similar compounds. These groups also influence the compound’s electronic properties, making it particularly suitable for applications in organic electronics and sensors.
特性
CAS番号 |
872996-47-9 |
|---|---|
分子式 |
C42H34O6 |
分子量 |
634.7 g/mol |
IUPAC名 |
1,8-bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone |
InChI |
InChI=1S/C42H34O6/c1-41(2,3)23-13-17-25(18-14-23)47-33-11-7-9-27-35(33)39(45)31-21-30-32(22-29(31)37(27)43)40(46)36-28(38(30)44)10-8-12-34(36)48-26-19-15-24(16-20-26)42(4,5)6/h7-22H,1-6H3 |
InChIキー |
YUKOCRNXWZVHKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC5=C(C=C4C3=O)C(=O)C6=C(C5=O)C=CC=C6OC7=CC=C(C=C7)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


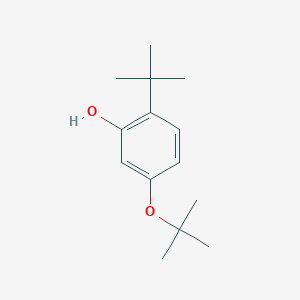
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
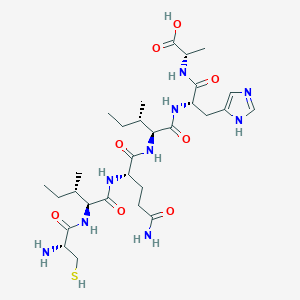
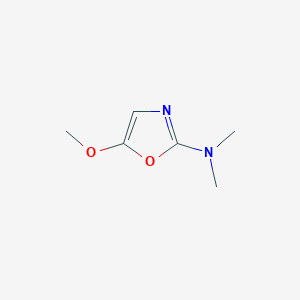


![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
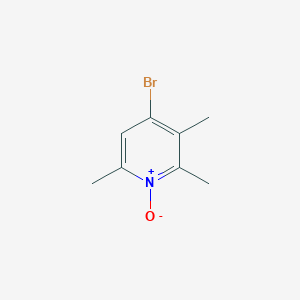
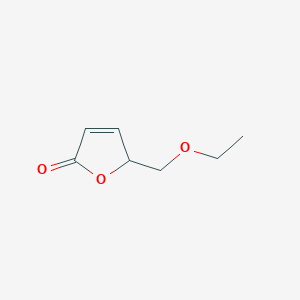
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
